molecular formula C24H30ClNO4 B11958259 P,P'-Dimethoxylobelanine hydrochloride

P,P'-Dimethoxylobelanine hydrochloride

Cat. No.: B11958259
M. Wt: 431.9 g/mol
InChI Key: DAYYLYDFZZVOLO-UHFFFAOYSA-N
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Description

P,P'-Dimethoxylobelanine hydrochloride is a synthetic alkaloid derivative characterized by its dimethyl ether functional groups and a hydrochlorinated tertiary amine structure. The hydrochloride salt form enhances solubility and bioavailability, a common feature in pharmaceutical formulations .

Properties

Molecular Formula

C24H30ClNO4

Molecular Weight

431.9 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-[6-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methylpiperidin-2-yl]ethanone;hydrochloride

InChI

InChI=1S/C24H29NO4.ClH/c1-25-19(15-23(26)17-7-11-21(28-2)12-8-17)5-4-6-20(25)16-24(27)18-9-13-22(29-3)14-10-18;/h7-14,19-20H,4-6,15-16H2,1-3H3;1H

InChI Key

DAYYLYDFZZVOLO-UHFFFAOYSA-N

Canonical SMILES

CN1C(CCCC1CC(=O)C2=CC=C(C=C2)OC)CC(=O)C3=CC=C(C=C3)OC.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Hydrochloride Compounds

Structural and Physicochemical Properties

The molecular structure of P,P'-Dimethoxylobelanine hydrochloride shares similarities with other hydrochlorinated alkaloids and amines, such as dyclonine hydrochloride (CAS 536-43-6) and prilocaine hydrochloride. Key differences lie in the substitution patterns and functional groups, which influence physicochemical properties like solubility, stability, and partition coefficients.

Table 1: Comparative Physicochemical Profiles

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
P,P'-Dimethoxylobelanine HCl Not reported Not reported Not available Dimethoxy, tertiary amine
Dyclonine HCl C18H27NO2·HCl 325.88 536-43-6 Aryl ether, tertiary amine
Prilocaine HCl C13H20N2O·HCl 256.77 1786-81-8 Amide, secondary amine
Amitifadine HCl C20H25NO·HCl 331.88 878704-25-5 Triazolone, tertiary amine

Sources:

Pharmacological Activity

Antiproliferative Effects

While this compound's biological activity remains understudied, structurally dissimilar hydrochlorides like amitifadine hydrochloride and ansofaxine hydrochloride demonstrate dose-dependent inhibitory effects in colon cancer cell lines (e.g., HCT116, SW620). For instance, amitifadine hydrochloride reduced viability by 40–60% at 150 μM, whereas ansofaxine achieved similar effects at 50 μM . Such comparisons highlight the role of core structures in potency variations.

Metabolic and Neurological Activity

Compounds like metformin hydrochloride (hypoglycemic agent) and ADDA-5 hydrochloride (COX activity modulator) provide insights into how functional groups dictate therapeutic outcomes. ADDA-5 hydrochloride reduced COX activity by 35% (p < 0.01) in Dicer-overexpressing cells, while metformin analogs showed significant hypoglycemic activity compared to genistein (p < 0.05) . P,P'-Dimethoxylobelanine’s dimethoxy groups may confer distinct receptor-binding profiles, warranting further study.

Analytical and Quality Control Considerations

Hydrochloride salts require stringent impurity profiling. For example:

  • Doxepin hydrochloride (USP standards) mandates chromatographic resolution (R ≥ 1.5) between related compounds A and B .
  • Pioglitazone hydrochloride employs HPLC for quantifying related substances, validated for precision and accuracy .

These methodologies are broadly applicable to this compound, particularly for detecting methoxylation byproducts or degradation intermediates.

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